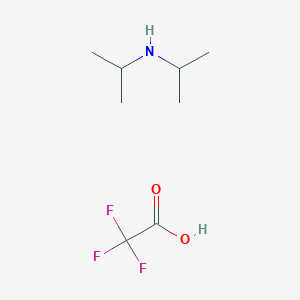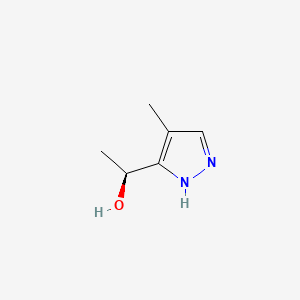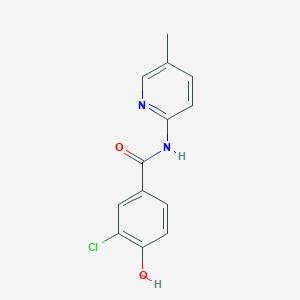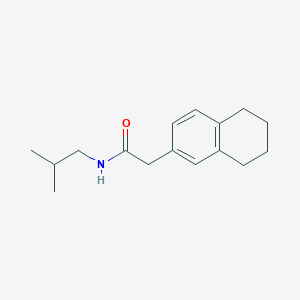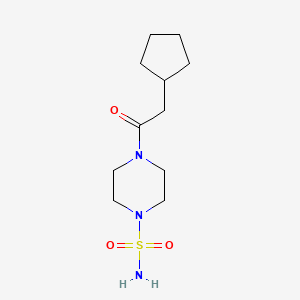
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C11H21N3O3S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, diuretic, and hypoglycemic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-phenyl-piperazine with chlorosulfonyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then stirred at room temperature for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学研究应用
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in treating bacterial infections and other medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets in bacterial cells. It acts as a competitive inhibitor of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect .
相似化合物的比较
Similar Compounds
Sulfamethazine: A sulfonamide used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-(2-Cyclopentylacetyl)piperazine-1-sulfonamide is unique due to its specific chemical structure, which includes a cyclopentylacetyl group attached to the piperazine ring.
属性
分子式 |
C11H21N3O3S |
|---|---|
分子量 |
275.37 g/mol |
IUPAC 名称 |
4-(2-cyclopentylacetyl)piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H21N3O3S/c12-18(16,17)14-7-5-13(6-8-14)11(15)9-10-3-1-2-4-10/h10H,1-9H2,(H2,12,16,17) |
InChI 键 |
WXZVQAIJQPZUFU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


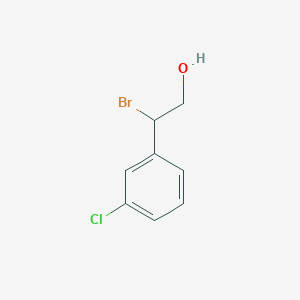
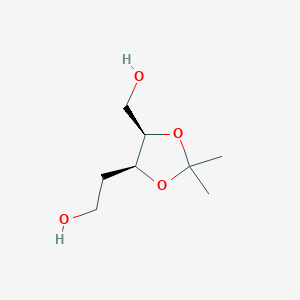

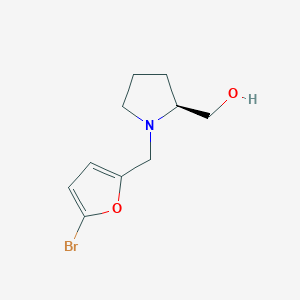
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
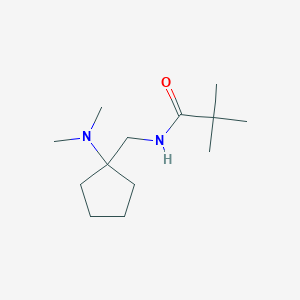
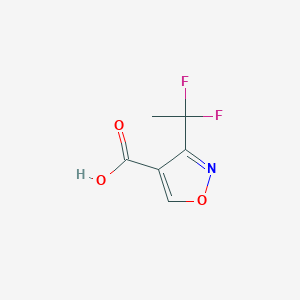
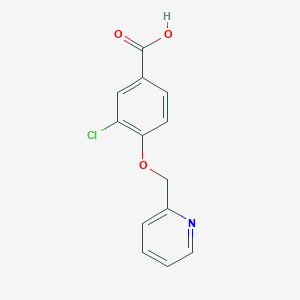
![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
